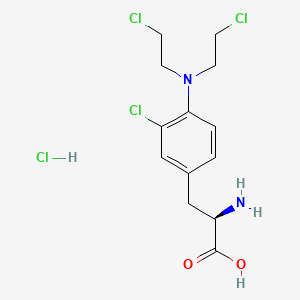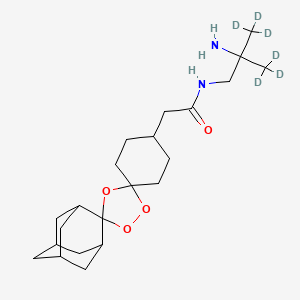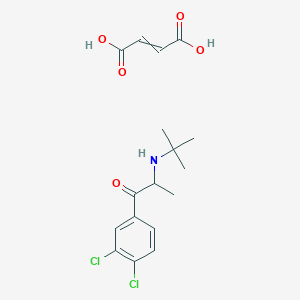
(2E,4E/Z)-1-Chloro-4-(chloromethyl)-8,8-dimethyl-2,4-nonadien-6-yne
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E,4E/Z)-1-Chloro-4-(chloromethyl)-8,8-dimethyl-2,4-nonadien-6-yne is an organic compound characterized by its unique structure, which includes two chlorine atoms, a chloromethyl group, and a nonadien-6-yne backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E,4E/Z)-1-Chloro-4-(chloromethyl)-8,8-dimethyl-2,4-nonadien-6-yne typically involves multiple steps, starting from readily available precursors. One common method involves the chlorination of a suitable precursor, followed by the introduction of the chloromethyl group and the formation of the nonadien-6-yne backbone. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, utilizing advanced equipment to ensure safety and efficiency. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining consistent quality.
化学反応の分析
Types of Reactions
(2E,4E/Z)-1-Chloro-4-(chloromethyl)-8,8-dimethyl-2,4-nonadien-6-yne undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can lead to the formation of less chlorinated or dechlorinated products.
Substitution: The chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or ammonia.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated aldehydes or ketones, while reduction can produce alkanes or alkenes.
科学的研究の応用
Chemistry
In chemistry, (2E,4E/Z)-1-Chloro-4-(chloromethyl)-8,8-dimethyl-2,4-nonadien-6-yne is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.
Biology and Medicine
This compound has potential applications in biology and medicine, particularly in the development of new pharmaceuticals. Its ability to undergo various chemical transformations makes it a valuable intermediate in the synthesis of biologically active compounds.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and versatility make it suitable for use in coatings, adhesives, and other high-performance materials.
作用機序
The mechanism by which (2E,4E/Z)-1-Chloro-4-(chloromethyl)-8,8-dimethyl-2,4-nonadien-6-yne exerts its effects involves interactions with specific molecular targets. These interactions can lead to the activation or inhibition of various biochemical pathways. For example, the compound may bind to enzymes or receptors, altering their activity and leading to downstream effects.
類似化合物との比較
Similar Compounds
(E,E)-2,4-Decadienal: This compound shares a similar nonadien-6-yne backbone but lacks the chloromethyl and chlorine substituents.
(2E,4Z)-Decadienal: Another related compound with a similar structure but different stereochemistry.
Uniqueness
The presence of chlorine atoms and a chloromethyl group in (2E,4E/Z)-1-Chloro-4-(chloromethyl)-8,8-dimethyl-2,4-nonadien-6-yne distinguishes it from other similar compounds
特性
分子式 |
C12H16Cl2 |
|---|---|
分子量 |
231.16 g/mol |
IUPAC名 |
(2E,4Z)-1-chloro-4-(chloromethyl)-8,8-dimethylnona-2,4-dien-6-yne |
InChI |
InChI=1S/C12H16Cl2/c1-12(2,3)8-4-6-11(10-14)7-5-9-13/h5-7H,9-10H2,1-3H3/b7-5+,11-6- |
InChIキー |
SPZQGHAWPIPYMT-WXLRGLDMSA-N |
異性体SMILES |
CC(C)(C)C#C/C=C(\CCl)/C=C/CCl |
正規SMILES |
CC(C)(C)C#CC=C(CCl)C=CCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(1R)-1,5-Dimethyl-5-hexen-1-yl]-2-methylphenol](/img/structure/B13850355.png)
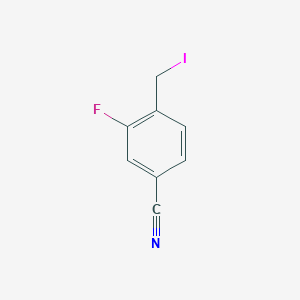
![Methyl pyrazolo[1,5-b]pyridazine-3-carboxylate](/img/structure/B13850365.png)
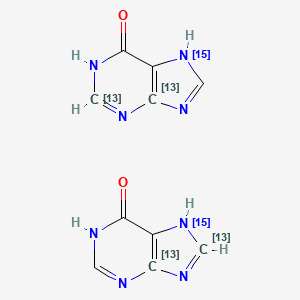

![1-(2-Methoxyphenyl)-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B13850393.png)
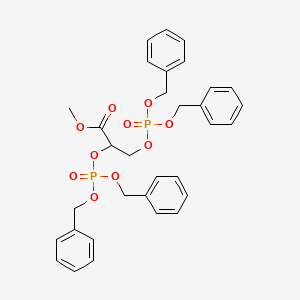
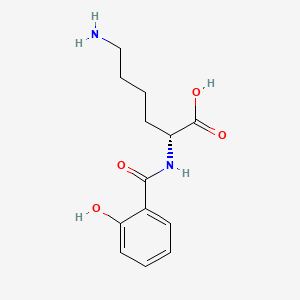

![4-[[3-[3-[[(2S)-1-[[(1S,2R,3R,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylamino]-3-oxopropyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]methyl]cyclohexane-1-carboxylic acid](/img/structure/B13850422.png)
